molecular formula C21H20O11 B14783239 Naringenin-4'-o-beta-d-glucuronide

Naringenin-4'-o-beta-d-glucuronide

Cat. No.: B14783239
M. Wt: 448.4 g/mol
InChI Key: DFIUUCDSSKATFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naringenin-4’-o-beta-d-glucuronide is a metabolite of the flavonoid naringin. It is known for its inhibitory effect on the human cytochrome P450 isoform CYP1A2 . This compound is a glucuronide conjugate of naringenin, which is a flavanone found in citrus fruits like grapefruit and oranges. Naringenin-4’-o-beta-d-glucuronide has gained attention due to its potential therapeutic applications and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naringenin-4’-o-beta-d-glucuronide typically involves the glucuronidation of naringenin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferases (UGTs) which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to naringenin . Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of Naringenin-4’-o-beta-d-glucuronide may involve large-scale enzymatic processes due to their specificity and efficiency. The use of recombinant UGTs in bioreactors can facilitate the production of this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Naringenin-4’-o-beta-d-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Naringenin-4’-o-beta-d-glucuronide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naringenin-4’-o-beta-d-glucuronide is unique due to its specific inhibitory effect on CYP1A2, which is not as pronounced in its parent compounds, naringin and naringenin . This makes it particularly valuable in studies related to drug metabolism and interactions.

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20O11/c22-9-5-11(23)15-12(24)7-13(31-14(15)6-9)8-1-3-10(4-2-8)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)

InChI Key

DFIUUCDSSKATFP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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